molecular formula C8H6F4O2 B2785605 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol CAS No. 344411-08-1

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2785605
CAS No.: 344411-08-1
M. Wt: 210.128
InChI Key: BOTUFOKWIHWOKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C8H6F4O2 . It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol precursor is reacted with fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating compounds with improved efficacy and environmental profiles .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 2-(Trifluoromethyl)benzyl alcohol

Comparison: Compared to similar compounds, 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups. This positioning can significantly impact its chemical reactivity and biological activity. For instance, the trifluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUFOKWIHWOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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